4-(Triphenylmethoxy)butane-1,3-diol
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Overview
Description
4-(Triphenylmethoxy)butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a triphenylmethoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylmethoxy)butane-1,3-diol typically involves the protection of the hydroxyl groups of butane-1,3-diol followed by the introduction of the triphenylmethoxy group. One common method involves the use of triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine to form the triphenylmethoxy derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylmethoxy)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Triphenylmethoxy)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Triphenylmethoxy)butane-1,3-diol depends on its interactions with molecular targets. The triphenylmethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Butanediol: A simple diol with two hydroxyl groups on the first and third carbon atoms.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
4-(Triphenylmethoxy)butane-1,3-diol is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, solubility, and reactivity, making it valuable for specific applications that other butanediols may not be suitable for.
Properties
CAS No. |
143136-57-6 |
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Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-trityloxybutane-1,3-diol |
InChI |
InChI=1S/C23H24O3/c24-17-16-22(25)18-26-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,24-25H,16-18H2 |
InChI Key |
CVVGRFKHUIYGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CCO)O |
Origin of Product |
United States |
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